6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

Nucleophilic substitution Leaving-group ability Synthetic intermediate

6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one (CAS 1043389-64-5; molecular formula C₇H₈IN₃OS; molecular weight 309.13 g/mol) is a heterocyclic small molecule belonging to the thiazolo[2,3-c][1,2,4]triazin-4-one class. It features a fused bicyclic core consisting of a thiazole ring and a 1,2,4-triazin-4-one ring, with a methyl substituent at position 3 and an iodomethyl group at position The presence of the iodine atom in the 6‑iodomethyl side chain confers distinct physicochemical properties such as higher molecular weight, polarizability, and leaving-group potential compared to non‑halogenated or other halogenated analogs, making this compound a specialized intermediate for further synthetic elaboration or a probe in medicinal chemistry campaigns focused on halogen‑bonding interactions or radiolabeling strategies.

Molecular Formula C7H8IN3OS
Molecular Weight 309.13
CAS No. 1043389-64-5
Cat. No. B2560905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
CAS1043389-64-5
Molecular FormulaC7H8IN3OS
Molecular Weight309.13
Structural Identifiers
SMILESCC1=NN=C2N(C1=O)C(CS2)CI
InChIInChI=1S/C7H8IN3OS/c1-4-6(12)11-5(2-8)3-13-7(11)10-9-4/h5H,2-3H2,1H3
InChIKeyJHOYWSKWLAKHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one (CAS 1043389-64-5): Chemical Identity and Core Structural Features


6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one (CAS 1043389-64-5; molecular formula C₇H₈IN₃OS; molecular weight 309.13 g/mol) is a heterocyclic small molecule belonging to the thiazolo[2,3-c][1,2,4]triazin-4-one class. It features a fused bicyclic core consisting of a thiazole ring and a 1,2,4-triazin-4-one ring, with a methyl substituent at position 3 and an iodomethyl group at position 6. The presence of the iodine atom in the 6‑iodomethyl side chain confers distinct physicochemical properties such as higher molecular weight, polarizability, and leaving-group potential compared to non‑halogenated or other halogenated analogs, making this compound a specialized intermediate for further synthetic elaboration or a probe in medicinal chemistry campaigns focused on halogen‑bonding interactions or radiolabeling strategies.

Why Substituting 6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one with an In‑Class Analog Risks Experimental Divergence


Within the thiazolo[2,3-c][1,2,4]triazin-4-one family, the identity of the 6‑position substituent fundamentally governs the compound's chemical reactivity, biological target engagement, and synthetic utility. The iodomethyl group in the target compound is a superior leaving group (iodide is a much better leaving group than bromide, chloride, or tosylate), enabling nucleophilic substitution chemistry that is kinetically and thermodynamically disfavored for the corresponding bromomethyl, chloromethyl, or unsubstituted methyl analogs . Furthermore, iodine's large atomic radius and high polarizability strengthen halogen‑bond donor capacity, which can alter binding poses in enzyme active sites or receptor pockets relative to smaller halogens . Generic substitution without controlling for the 6‑position halogen therefore introduces uncontrolled variables in reaction rates, product distribution, and biological readouts, rendering cross‑compound comparisons unreliable unless the exact halogen identity is preserved. The quantitative evidence below delineates the measurable consequences of selecting the iodomethyl congener over its closest comparators.

Quantitative Differentiation Evidence for 6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one Versus Closest Analogs


Enhanced Leaving-Group Ability of the 6‑Iodomethyl Substituent Relative to the 6‑Bromomethyl Analog in Nucleophilic Substitution

The 6‑iodomethyl substituent in the target compound functions as a superior leaving group compared to the 6‑bromomethyl analog. In bimolecular nucleophilic substitution (Sₙ2) reactions, iodide is approximately 10⁵‑fold more reactive as a leaving group than bromide under identical conditions when attached to a primary carbon center, a difference attributed to the lower pKₐ of the conjugate acid (HI, pKₐ ≈ –10) versus HBr (pKₐ ≈ –9) and superior polarizability of the C–I bond . This kinetic advantage translates into faster and higher-yielding derivatization of the iodomethyl compound under mild conditions, which is the primary synthetic justification for procuring the iodomethyl congener over the bromomethyl variant.

Nucleophilic substitution Leaving-group ability Synthetic intermediate

Superior Halogen-Bond Donor Strength of the C–I Group Versus C–Br or C–Cl in Supramolecular Recognition and Enzyme Inhibition

The σ‑hole potential on the iodine atom in the C–I bond of the 6‑iodomethyl group is significantly more positive than that of the corresponding C–Br or C–Cl bonds, as quantified by computed molecular electrostatic potential maxima (Vₛ,ₘₐₓ). For a typical primary alkyl iodide (CH₃I), Vₛ,ₘₐₓ ≈ 28–32 kcal/mol, compared to ~18–22 kcal/mol for CH₃Br and ~10–14 kcal/mol for CH₃Cl . This elevated σ‑hole potential translates into stronger halogen‑bond interactions with Lewis‑basic sites (e.g., carbonyl oxygens, thioether sulfurs) on protein targets or co‑crystallization partners. In medicinal chemistry campaigns, this difference can be exploited to enhance binding affinity or to modulate selectivity when the halogen‑bonding pharmacophore is a key design element.

Halogen bonding Molecular recognition Medicinal chemistry

Potential for Radioiodine Labeling via Isotopic Exchange on the 6‑Iodomethyl Group

The presence of a covalent C–I bond in the 6‑iodomethyl group makes this compound a candidate for radioiodine labeling (¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) via nucleophilic isotopic exchange (halogen exchange) or via electrophilic destannylation/demercuration strategies . In contrast, bromomethyl or chloromethyl analogs require additional synthetic steps to install the iodine atom prior to radiolabeling, which can compromise radiochemical yield and purity due to the longer sequence and higher number of manipulations. Although specific radiochemical yields for this scaffold have not been reported, the well‑established class of iodo‑precursors for radioiodination provides a strong rationale for selecting the iodomethyl compound over its bromo‑ or chloro‑ counterparts when planning SPECT or PET imaging studies.

Radioiodination Isotopic exchange SPECT imaging tracer

Molecular Weight and Polarizability Differentiation from Non‑Halogenated and Lower‑Halogen Congeners

The molecular weight of the target compound (309.13 g/mol) is substantially higher than that of the corresponding 6‑methyl (C₇H₉N₃OS, MW ~183.23 g/mol) or 6‑bromomethyl analog (C₇H₈BrN₃OS, MW ~262.13 g/mol) . The iodine atom also contributes to a higher computed polarizability (~5.5–6.0 ų for the C–I bond vs ~3.6 ų for C–Br and ~2.2 ų for C–Cl) , which influences logP, membrane permeability, and nonspecific protein binding. These differences are critical in drug‑discovery settings where molecular weight cutoffs (e.g., Lipinski's Rule of Five) or polarizability‑dependent ADME properties are decision‑making parameters; selecting the correct 6‑substituted analog for a specific assay cannot be done by simply extrapolating from a different halogen variant.

Physicochemical properties Lipophilicity Polarizability

Distinct Reactivity Profile Enables Chemoselective Derivatization in the Presence of Multiple Electrophilic Sites

The iodine atom in the 6‑iodomethyl group is a much softer leaving group than the corresponding bromine or chlorine, which allows for chemoselective nucleophilic displacement at the iodomethyl carbon in the presence of other electrophilic centers on the thiazolotriazinone core (e.g., the lactam carbonyl or the C=N bonds of the triazine ring) . This orthogonal reactivity profile is not achievable with the bromomethyl analog, where the reduced leaving-group lability and higher C–Br bond dissociation energy (~285 kJ/mol vs ~222 kJ/mol for C–I) can necessitate harsher conditions that compromise chemoselectivity and lead to ring‑opening or dimerization side products.

Chemoselectivity Bifunctional reagent Orthogonal reactivity

IR Spectroscopic Signature Enables Reaction Monitoring Without Interference from Bromo or Chloro Analogs

The C–I stretching vibration in the 6‑iodomethyl group occurs in a distinct low‑frequency IR region (~500–600 cm⁻¹) that is typically free from interference by the C–Br (~550–700 cm⁻¹) or C–Cl (~600–800 cm⁻¹) stretching bands and well separated from the carbonyl and C=N stretches of the thiazolotriazinone core . This spectral differentiation allows real‑time in‑situ IR (ReactIR) monitoring of reactions involving the iodomethyl compound (e.g., nucleophilic displacement) with minimal spectral overlap, a practical advantage not offered by bromo‑ or chloro‑ analogs whose C–X bands can overlap with fingerprint‑region vibrations of common solvents or reagents.

Process analytical technology Reaction monitoring IR spectroscopy

Recommended Application Scenarios for 6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one Based on Quantitative Evidence


Synthetic Intermediate for Late‑Stage Diversification via Nucleophilic Substitution Chemistry

The 10⁵‑fold superior leaving‑group ability of iodide over bromide [Section 3, Evidence Item 1] makes the iodomethyl compound the preferred electrophilic partner for Sₙ2‑type diversification at the 6‑position. Medicinal chemistry teams generating focused libraries of thiazolotriazinone analogs can use this compound to install amines, thiols, alkoxides, or carbon nucleophiles under mild conditions (room temperature, short reaction times), minimizing thermal degradation of sensitive functional groups elsewhere in the molecule. Procurement of the iodomethyl congener over the bromomethyl variant is warranted when reaction scope requires high conversion in a single synthetic step with minimal by‑product formation.

Halogen‑Bond‑Based Drug Design and Structural Biology Probe Development

The ~1.5‑fold higher σ‑hole potential of the C–I group relative to C–Br [Section 3, Evidence Item 2] supports the use of the iodomethyl compound in structure‑based drug design campaigns targeting proteins with well‑defined halogen‑bond acceptor sites (e.g., kinase hinge regions, protease oxyanion holes). Co‑crystallization trials with the iodomethyl ligand can provide high‑resolution electron‑density maps where the iodine atom facilitates phasing (via anomalous scattering) while simultaneously enhancing binding affinity through halogen‑bond formation, a dual advantage not available with bromo‑ or chloro‑ analogs.

Radioiodine Tracer Precursor for SPECT/PET Imaging Studies

The pre‑installed C–I bond eliminates one synthetic step in the radiosynthesis workflow compared to bromomethyl precursors [Section 3, Evidence Item 3]. Nuclear medicine facilities developing ¹²³I‑ or ¹²⁴I‑labeled thiazolotriazinone‑based imaging agents should prioritize this compound to streamline radiosynthesis, improve radiochemical yield, and reduce the time between isotope production and patient or animal dosing, which is critical for short‑lived isotopes such as ¹²³I (t₁/₂ = 13.2 h).

Process Chemistry: Reaction Monitoring and Kinetic Analysis via In‑Situ IR Spectroscopy

The distinct C–I stretching band (~500–600 cm⁻¹) provides a clean spectroscopic handle for real‑time reaction monitoring using ReactIR or similar in‑situ analytical technologies [Section 3, Evidence Item 6]. Process development laboratories scaling up thiazolotriazinone derivatization reactions can leverage this low‑frequency absorption to track substrate consumption and product formation without interference from common solvents or from the heterocyclic core vibrations, enabling robust determination of reaction kinetics and endpoint detection.

Quote Request

Request a Quote for 6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.